1H-Pyrrole, 2-[(trifluoromethyl)thio]-
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Overview
Description
1H-Pyrrole, 2-[(trifluoromethyl)thio]- is a heterocyclic organic compound that features a pyrrole ring substituted with a trifluoromethylthio group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 2-[(trifluoromethyl)thio]- can be synthesized through several methods. One common approach involves the trifluoromethylation of pyrrole derivatives. For instance, the reaction of pyrrole with trifluoromethylthiolating agents such as trifluoromethylthiolating reagents (e.g., CF3SCl) under controlled conditions can yield the desired compound .
Industrial Production Methods: Industrial production of 1H-Pyrrole, 2-[(trifluoromethyl)thio]- typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 2-[(trifluoromethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the trifluoromethylthio group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to thiols or other reduced forms.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
1H-Pyrrole, 2-[(trifluoromethyl)thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-[(trifluoromethyl)thio]- involves its interaction with molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological targets more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-(trifluoromethyl)-1H-pyrrole
- Fluorinated pyrroles
- Trifluoromethyl-substituted heterocycles
Comparison: 1H-Pyrrole, 2-[(trifluoromethyl)thio]- is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. Compared to other fluorinated pyrroles, this compound exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
62665-27-4 |
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Molecular Formula |
C5H4F3NS |
Molecular Weight |
167.15 g/mol |
IUPAC Name |
2-(trifluoromethylsulfanyl)-1H-pyrrole |
InChI |
InChI=1S/C5H4F3NS/c6-5(7,8)10-4-2-1-3-9-4/h1-3,9H |
InChI Key |
NFKQNENSDPVROC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)SC(F)(F)F |
Origin of Product |
United States |
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